2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, a trifluoromethylphenethyl group, and an isonicotinamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydro-2H-pyran-4-yl group is a six-membered ring with one oxygen atom and five carbon atoms . The trifluoromethylphenethyl group consists of a phenyl ring with a trifluoromethyl group and an ethyl group attached . The isonicotinamide group is a pyridine ring with a carboxamide group attached .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the tetrahydro-2H-pyran-4-yl group might undergo reactions typical of ethers, such as cleavage by strong acids . The trifluoromethyl group might undergo reactions typical of alkyl halides, and the isonicotinamide group might undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the electronic properties of its functional groups .Scientific Research Applications
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, particularly those containing pyran and pyridine rings, play a crucial role in the development of pharmaceutical drugs due to their diverse pharmacological activities. A study by Maleki and Sheikh (2015) discusses the synthesis of 2-amino-2-chromene and 2-amino-3-cyano-4H-pyran derivatives, highlighting their significance in anti-tumor, anti-cancer, anti-microbial, and anti-HIV applications (Maleki & Sheikh, 2015). These findings suggest that compounds like 2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide could potentially be explored for similar applications, given the structural similarities.
Catalysis and Organic Synthesis
The use of heterocyclic compounds in catalysis and as intermediates in organic synthesis has been extensively studied. For example, the work by Molnár et al. (2003) on the alkylation of benzene with cyclic ethers in superacidic media provides insights into the reactivity and potential utility of similar compounds in synthetic chemistry (Molnár et al., 2003). This research could imply that 2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide might be useful in similar catalytic or synthetic processes.
Biological Activities and Applications
The exploration of the biological activities of heterocyclic compounds is a key area of research. Studies like that by Jeragh et al. (2015) on the synthesis and biological activity of complexes with isonicotinamide suggest the potential for discovering new therapeutic agents (Jeragh, Ali, & El-asmy, 2015). Although not directly related, the chemical versatility and biological relevance of such compounds underscore the potential research applications of 2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide in medicinal chemistry and drug design.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(oxan-4-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c21-20(22,23)16-3-1-14(2-4-16)5-9-25-19(26)15-6-10-24-18(13-15)28-17-7-11-27-12-8-17/h1-4,6,10,13,17H,5,7-9,11-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMNMXSZWUBSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.